Vanadyl meso-tetraphenylporphine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Vanadyl meso-tetraphenylporphine can be synthesized through the reaction of vanadyl acetylacetonate with meso-tetraphenylporphyrin in a suitable solvent such as chloroform or dichloromethane. The reaction typically involves heating the mixture under reflux conditions for several hours, followed by purification through column chromatography to isolate the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Vanadyl meso-tetraphenylporphine undergoes various chemical reactions, including:
Oxidation: The vanadium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced back to lower oxidation states using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the vanadium center exchanges ligands with other coordinating molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, hydrazine; usually performed in organic solvents like ethanol or methanol.
Substitution: Various ligands such as pyridine or imidazole; reactions often conducted in organic solvents under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state vanadium complexes.
Reduction: Lower oxidation state vanadium complexes.
Substitution: Vanadium complexes with different coordinating ligands.
Scientific Research Applications
Vanadyl meso-tetraphenylporphine has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Gas Detection: Thin films of this compound are employed in gas sensors for detecting gases like methane.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which vanadyl meso-tetraphenylporphine exerts its effects involves the coordination of the vanadium ion to the tetraphenylporphyrin ligand. This coordination facilitates various chemical reactions, such as electron transfer processes, which are crucial for its catalytic activity. The molecular targets and pathways involved include the activation of molecular oxygen and the transfer of electrons to substrates, leading to their oxidation or reduction .
Comparison with Similar Compounds
Vanadyl meso-tetraphenylporphine can be compared to other similar compounds, such as:
Vanadyl meso-tetraarylporphyrins: These compounds have similar structures but different aryl substituents, which can influence their chemical properties and reactivity.
Iron meso-tetraphenylporphine: This compound has an iron center instead of vanadium, leading to different catalytic activities and applications.
Manganese meso-tetraphenylporphine:
This compound stands out due to its unique combination of vanadium and tetraphenylporphyrin, offering distinct advantages in terms of stability and reactivity in various chemical processes .
Properties
Molecular Formula |
C44H28N4OV |
---|---|
Molecular Weight |
679.7 g/mol |
IUPAC Name |
oxovanadium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.O.V/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;/q-2;;+2 |
InChI Key |
WDCQRRQLLCXEFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O=[V+2] |
Origin of Product |
United States |
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